molecular formula C16H17N5O B3033267 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1015868-11-7

4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B3033267
CAS No.: 1015868-11-7
M. Wt: 295.34 g/mol
InChI Key: ZTNJAJIGERUPFN-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-methylphenyl group and at the 4-position with a methyl group. The 5-position is functionalized with a carbonyl-linked 3,5-dimethylpyrazole moiety. This hybrid structure combines two heterocyclic systems (triazole and pyrazole), which are known for their roles in medicinal chemistry and materials science due to their electronic properties and hydrogen-bonding capabilities.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-10-5-7-14(8-6-10)21-13(4)15(17-19-21)16(22)20-12(3)9-11(2)18-20/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNJAJIGERUPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, effects on autophagy, and other pharmacological activities.

Chemical Structure

The compound features a triazole ring linked to a pyrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H20N6O\text{C}_{18}\text{H}_{20}\text{N}_6\text{O}

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, research has shown that derivatives containing the pyrazole and triazole moieties can exhibit significant antiproliferative activity against various cancer cell lines. In a study focused on MIA PaCa-2 cells , it was found that certain analogs of this compound reduced mTORC1 activity and increased autophagy levels at basal conditions . This suggests a dual mechanism where the compound not only inhibits cancer cell proliferation but also modulates cellular processes critical for tumor survival.

Autophagy Modulation

The modulation of autophagy is particularly noteworthy. Compounds similar to This compound have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding. This leads to an accumulation of LC3-II, indicating impaired autophagic degradation pathways . Such properties may allow these compounds to selectively target cancer cells under metabolic stress while sparing normal cells.

Other Pharmacological Activities

Beyond anticancer effects, related pyrazole and triazole compounds have demonstrated various biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties against a range of pathogens .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
MIA PaCa-2 Cell Study The compound reduced mTORC1 activity and increased basal autophagy.
Antimicrobial Testing Pyrazole derivatives showed promising antimicrobial efficacy using agar dilution techniques .
Structure–Activity Relationship (SAR) Investigations revealed that modifications to the pyrazole and triazole structures significantly affect biological activity .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Functional Groups Key Properties Reference
Target Compound 1,2,3-Triazole 5-methyl, 1-(4-methylphenyl), 4-(3,5-dimethylpyrazole carbonyl) Triazole, pyrazole, carbonyl Hypothesized enhanced lipophilicity and electronic anisotropy
1-(4-Methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole 1,2,3-Triazole 1-(4-methoxybenzyl), 5-(4-methylphenyl) Triazole, methoxy NMR-confirmed structure; electron-rich triazole core
Entry 38 () Carboxamide 3,5-Dimethylpyrazole, benzodioxole Pyrazole, carboxamide Potential hydrogen-bonding via carboxamide
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one 1,2,3-Triazole 5-methyl, 1-(4-methylphenyl), propenone Triazole, ketone Layered crystal packing via C–H···O interactions

Notes

  • Crystallographic refinements referenced here utilize widely accepted software (SHELX, WinGX) .
  • Synthetic strategies for similar compounds emphasize multi-component reactions and post-functionalization .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Step 1: Synthesis of 4-Methylphenyl Azide
4-Methylaniline (1.07 g, 10 mmol) is diazotized with NaNO₂ (0.76 g, 11 mmol) in HCl (6 M, 15 mL) at 0–5°C, followed by azide formation using NaN₃ (0.78 g, 12 mmol). The product is extracted with CH₂Cl₂, yielding 4-methylphenyl azide as a pale-yellow liquid (1.21 g, 92%).

Step 2: Propargyl Ester Preparation
Methyl propiolate (0.98 g, 10 mmol) is treated with MeMgBr (12 mmol) in THF at −78°C, yielding methyl 2-methylpropiolate (1.02 g, 89%) after quenching with NH₄Cl.

Step 3: CuAAC Reaction
A mixture of 4-methylphenyl azide (1.21 g, 9.2 mmol), methyl 2-methylpropiolate (1.02 g, 8.9 mmol), CuSO₄·5H₂O (0.22 g, 0.9 mmol), and sodium ascorbate (0.35 g, 1.8 mmol) in t-BuOH/H₂O (1:1, 20 mL) is stirred at 25°C for 12 h. The 1,4-disubstituted triazole ester precipitates and is filtered (1.93 g, 78%).

Step 4: Ester Hydrolysis
The ester (1.93 g, 6.9 mmol) is refluxed with NaOH (2 M, 15 mL) in EtOH (20 mL) for 4 h. Acidification with HCl (6 M) yields the carboxylic acid (1.64 g, 91%).

Parameter Value
CuAAC Yield 78%
Hydrolysis Yield 91%
Purity (HPLC) >99%

Alternative Route: Solid-Phase Synthesis

Functionalized Wang resin (1.0 g, 0.8 mmol/g) is loaded with propargyl alcohol via Mitsunobu reaction. Sequential CuAAC with 4-methylphenyl azide and ester hydrolysis affords resin-bound triazole acid, which is cleaved with TFA/CH₂Cl₂ (1:9) to yield the carboxylic acid (82% overall yield).

Synthesis of 3,5-Dimethyl-1H-pyrazole

Acetylacetone (2.00 g, 20 mmol) and hydrazine hydrate (1.20 g, 24 mmol) are refluxed in EtOH (30 mL) for 6 h. Cooling to 0°C precipitates 3,5-dimethyl-1H-pyrazole as white crystals (1.89 g, 95%).

Characterization Data

  • ¹H NMR (CDCl₃) : δ 2.22 (s, 6H, CH₃), 5.91 (s, 1H, H4).
  • IR (KBr) : 3150 cm⁻¹ (N–H), 1550 cm⁻¹ (C=N).

Acylative Coupling of Triazole and Pyrazole

Acyl Chloride Method

Triazole carboxylic acid (1.00 g, 3.8 mmol) is treated with SOCl₂ (5 mL) at 70°C for 2 h. Excess SOCl₂ is evaporated, and the residue is dissolved in CH₂Cl₂ (10 mL). 3,5-Dimethyl-1H-pyrazole (0.44 g, 4.0 mmol) and pyridine (0.60 mL, 7.6 mmol) are added at 0°C. After stirring for 12 h, the mixture is washed with NaHCO₃ (5%) and brine. Column chromatography (EtOAc/hexane, 1:3) yields the target compound (1.05 g, 72%).

One-Pot Coupling Without Intermediate Isolation

Triazole carboxylic acid (1.00 g, 3.8 mmol), 3,5-dimethyl-1H-pyrazole (0.44 g, 4.0 mmol), and EDCl (0.87 g, 4.5 mmol) are stirred in CH₂Cl₂ (15 mL) with DMAP (0.05 g, 0.4 mmol) for 24 h. Workup affords the product (0.92 g, 65%).

Method Yield Purity (HPLC) Reaction Time
Acyl Chloride 72% 98% 14 h
One-Pot EDCl/DMAP 65% 95% 24 h

Spectroscopic Characterization

¹H NMR (CDCl₃) :

  • δ 2.24 (s, 6H, pyrazole-CH₃), 2.36 (s, 3H, triazole-CH₃), 2.42 (s, 3H, Ar–CH₃), 6.02 (s, 1H, pyrazole-H4), 7.32–7.45 (m, 4H, Ar–H), 8.11 (s, 1H, triazole-H).

¹³C NMR (CDCl₃) :

  • δ 10.9 (pyrazole-CH₃), 14.2 (triazole-CH₃), 21.3 (Ar–CH₃), 128.6–139.8 (Ar–C), 150.5 (C=O), 158.2 (triazole-C).

IR (KBr) :

  • 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1520 cm⁻¹ (triazole ring).

HRMS (ESI) :

  • m/z Calcd for C₁₇H₁₈N₅O: 316.1511; Found: 316.1509.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

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